Cas no 34176-53-9 (Methanamine, N-[4-(4-bromophenyl)-3-methyl-2(3H)-thiazolylidene]-)
34176-53-9 structure
Product Name:Methanamine, N-[4-(4-bromophenyl)-3-methyl-2(3H)-thiazolylidene]-
CAS No:34176-53-9
MF:C11H11BrN2S
MW:283.187440156937
CID:1462704
PubChem ID:824460
Update Time:2025-04-20
Methanamine, N-[4-(4-bromophenyl)-3-methyl-2(3H)-thiazolylidene]- Chemical and Physical Properties
Names and Identifiers
-
- Methanamine, N-[4-(4-bromophenyl)-3-methyl-2(3H)-thiazolylidene]-
- N-[4-(4-Bromophenyl)-3-methyl-2(3H)-thiazolylidene]methanamine
- CHEMBL3213608
- DTXSID501178926
- 34176-53-9
- 4-(4-bromophenyl)-N,3-dimethyl-1,3-thiazol-2-imine
- MLS000539188
- HMS2303H17
- N-(4-(4-bromophenyl)-3-methyl-1,3-thiazol-2(3H)-ylidene)-N-methylamine
- SMR000162679
- AB-601/30966010
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- Inchi: 1S/C11H11BrN2S/c1-13-11-14(2)10(7-15-11)8-3-5-9(12)6-4-8/h3-7H,1-2H3/b13-11-
- InChI Key: XRLCNXLCPVYFRA-QBFSEMIESA-N
- SMILES: BrC1C=CC(=CC=1)C1=CS/C(=N\C)/N1C
Computed Properties
- Exact Mass: 281.98273
- Monoisotopic Mass: 281.98263g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 2
- Heavy Atom Count: 15
- Rotatable Bond Count: 1
- Complexity: 293
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 2.9
- Topological Polar Surface Area: 40.9Ų
Experimental Properties
- PSA: 15.6
Methanamine, N-[4-(4-bromophenyl)-3-methyl-2(3H)-thiazolylidene]- Related Literature
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Jacob S. Jordan,Evan R. Williams Analyst, 2021,146, 2617-2625
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Denis V. Korchagin,Elena A. Yureva,Alexander V. Akimov,Eugenii Ya. Misochko,Gennady V. Shilov,Artem D. Talantsev,Roman B. Morgunov,Alexander A. Shakin,Sergey M. Aldoshin,Boris S. Tsukerblat Dalton Trans., 2017,46, 7540-7548
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Craig A. Kelly,David R. Rosseinsky Phys. Chem. Chem. Phys., 2001,3, 2086-2090
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Nan Fu,Naphaporn Chiewchan,Xiao Dong Chen Food Funct., 2020,11, 211-220
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Manickam Bakthadoss,Tadiparthi Thirupathi Reddy,Vishal Agarwal,Duddu S. Sharada Chem. Commun., 2022,58, 1406-1409
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